molecular formula C17H14ClNO3S2 B2936378 (E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide CAS No. 339018-47-2

(E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide

Cat. No.: B2936378
CAS No.: 339018-47-2
M. Wt: 379.87
InChI Key: JWOSTKBESSEXCO-PKNBQFBNSA-N
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Description

(E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide is a complex organic compound that features a combination of furan, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling through a sulfonamide linkage. Key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the thiophene ring: Similar to the furan ring, thiophene can be synthesized through cyclization reactions.

    Coupling of intermediates: The final step involves the formation of the sulfonamide bond, typically through the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Thiophene derivatives: Compounds containing the thiophene ring, used in organic electronics.

    Furan derivatives: Compounds with the furan ring, used in pharmaceuticals and materials science.

Uniqueness

(E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide is unique due to its combination of furan, thiophene, and sulfonamide groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

(E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S2/c18-14-5-3-13(4-6-14)17-8-7-15(22-17)9-11-24(20,21)19-12-16-2-1-10-23-16/h1-11,19H,12H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOSTKBESSEXCO-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CNS(=O)(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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